3-(4-Butylsulfanylanilino)-1-(4-methoxyphenyl)propan-1-one -

3-(4-Butylsulfanylanilino)-1-(4-methoxyphenyl)propan-1-one

Catalog Number: EVT-4925119
CAS Number:
Molecular Formula: C20H25NO2S
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone dihydrochloride

    Compound Description: This compound demonstrated activity against P388 lymphocytic leukemia but exhibited toxicity in rats, causing tissue damage upon intraperitoneal administration. It did not show significant activity against eight other tumor systems tested. []

    Relevance: This compound shares a similar core structure with 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone: a 1-(4-methoxyphenyl)-1-propanone scaffold. The key structural difference lies in the substitutions at the 2 and 3 positions of the propane chain. While 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone features a [4-(butylthio)phenyl]amino group at the 3-position, this analogue has dimethylamino and dimethylaminomethyl groups at the 3 and 2 positions, respectively. This comparison highlights the influence of specific substitutions on the biological activity and toxicity profiles. []

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

    Compound Description: This compound exhibited significant antioxidant activity, approximately 1.4 times higher than that of ascorbic acid, as determined by DPPH radical scavenging assays. []

    Relevance: This compound shares a (4-methoxyphenyl)amino substructure with 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone. In this compound, the (4-methoxyphenyl)amino group is attached to a propanamide moiety, linked to an isoindoline-1,3-dione group, whereas, in the target compound, it is linked to the 3-position of a 1-(4-methoxyphenyl)-1-propanone core. [] This structural comparison emphasizes the role of the (4-methoxyphenyl)amino group in antioxidant activity.

    Compound Description: This derivative displayed significant antioxidant activity, approximately 1.4 times higher than that of ascorbic acid, measured through DPPH radical scavenging assays. []

    Relevance: Similar to the previous example, this compound also contains the (4-methoxyphenyl)amino substructure found in 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone. Here, the (4-methoxyphenyl)amino group is connected to a propanehydrazide moiety, further linked to a naphthalene-based group. This structure differs from 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone by replacing the 1-(4-methoxyphenyl)-1-propanone core with a propanehydrazide-naphthalene unit. [] Again, the (4-methoxyphenyl)amino moiety appears to contribute to antioxidant activity.

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound exhibited potent cytotoxic activity against the human glioblastoma U-87 cell line. []

2-Amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

    Compound Description: This compound's crystal structure analysis revealed the presence of strong C—H⋯O and N—H⋯N hydrogen bonds. These interactions lead to the formation of dimers with (14) and (12) ring motifs between adjacent molecules along the c-axis direction. Further, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect these dimers, establishing a three-dimensional network. The crystal packing is further stabilized by C—H⋯π interactions and π–π stacking interactions. []

N-[4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 51)

    Compound Description: This compound, identified as a potential lead for antimalarial drug development, displayed strong in vitro activity against the chloroquine-sensitive strain NF54 of Plasmodium falciparum (PfNF54 IC50 = 0.034 µM) with a high selectivity index of 1526. []

    Relevance: This compound and 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone both contain a 4-methoxyphenyl group, though their direct structural contexts differ. In compound 51, the 4-methoxyphenyl is substituted at the 4-position of a 1,2,5-oxadiazole ring and further linked to a 3-methylbenzamide moiety. The structural difference from 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone lies in the presence of the oxadiazole ring and the replacement of the (butylthio)phenyl amino propane core with a benzamide group. This comparison highlights the importance of exploring various heterocyclic scaffolds, such as the oxadiazole ring in compound 51, when designing new antimalarial agents. []

    Compound Description: XB513, designed to possess both calcium agonistic and alpha-1 adrenergic receptor antagonistic properties, demonstrated potent activity in various assays. It inhibited the specific binding of [3H] nitrendipine in rat cardiac ventricular membranes (IC50 = 1.2 µM) and displaced [3H]prazosin in rat brain membranes (IC50 = 29 nM). Furthermore, XB513 caused concentration-dependent positive inotropic responses in isolated electrically paced guinea pig left atria (EC50 = 1.2 µM) and inhibited the contractile effect of norepinephrine in rabbit aorta (IC50 = 89 nM). []

    Relevance: This compound and 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone share a methoxyphenyl structural feature. In XB513, the methoxyphenyl group is linked to a piperazine ring, which is part of a larger structure containing a butylsulfinyl linker, dihydropyridine carboxylic acid methyl ester, and a nitro group. This complex structure contrasts with the simpler 1-propanone core and (butylthio)phenylamino substituent in 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone. The presence of the methoxyphenyl group in both structures, albeit in different chemical contexts, suggests its potential role in interacting with biological targets, though its specific contribution to the overall activity profile likely differs significantly between the two molecules. []

4-{[(1E)-(3,4-Dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 1)

    Compound Description: Compound 1 is a Schiff base ligand synthesized and characterized using various spectroscopic techniques and X-ray crystallography. Its crystal structure showed it crystallizes in the monoclinic space group P21/c. []

4-{[(1E)-(2-Hydroxy-5-methoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 2)

    Compound Description: Compound 2 is another Schiff base ligand studied alongside compound 1. UV-vis absorption spectra were utilized to investigate the compound's tautomeric equilibria in various solutions. X-ray crystallography studies revealed that it crystallizes in the monoclinic space group P21. []

    Relevance: Similar to compound 1, this compound also features a methoxyphenyl group, though with an additional hydroxy substitution. It is linked to an imine, itself part of a 1,2-dihydro-3H-pyrazol-3-one ring system, like compound 1. Both compounds, despite structural differences from 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, emphasize the recurring use of methoxyphenyl and dimethoxyphenyl groups in designing compounds with potential biological activity. []

6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole

    Compound Description: This compound was synthesized using a novel, green, and efficient method employing disulfonic acid imidazolium chloroaluminate as a heterogeneous catalyst. []

Bis[ethyl(2R,3R)-3-[(S)-methyl-1-[4-(2,3,4-trimethoxyphenyl-methyl)piperazine-1-ylcarbonyl]butyl-carbonyl]oxiran-2-carboxylate]sulfate (NCO-700)

    Compound Description: NCO-700 is a synthetic protease inhibitor that demonstrated potent activity against calcium-activated neutral protease and cathepsin B isolated from cardiac muscle, with 50% inhibition observed at concentrations of 46 and 0.8 µM, respectively. []

3-(4-Methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide (Series 5a-h)

    Compound Description: This series of compounds, particularly 5a, 5c, 5d, and 5e, exhibited significant anticancer activity against the human breast adenocarcinoma (MCF-7) cell line. Their activity was comparable or even superior to the control drugs 5-Fluorouracil (5-FU) and Adriamycin (ADR). Molecular docking studies suggested that these compounds interact with the active site of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR), potentially explaining their anticancer effects. []

3-(4-Methoxy­phenyl)-1-phenyl-3-(p-toluene­sulfonyl­amino)­propan-1-one

    Compound Description: X-ray crystallography studies of this compound revealed that it crystallizes in the space group P\overline 1. The sulfonyl group's sulfur atom exhibits a distorted tetrahedral geometry. Intermolecular N—H⋯O hydrogen bonds between the amino and carbonyl groups of adjacent molecules, related by a center of symmetry, were observed. []

Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate (Compound 17)

    Compound Description: This compound is a potent antimitotic agent. The S-isomer of compound 17 demonstrated higher potency than the R-isomer in several biological systems. []

    Relevance: Compound 17 and 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone both belong to the broad chemical category of amino ketones. Although they share this general categorization, their specific structures are quite distinct. Compound 17 features a pyrido[3,4-b]pyrazine core with a 4-hydroxyphenyl substituent, while 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone is built upon a 1-propanone scaffold with a 4-methoxyphenyl and a [4-(butylthio)phenyl]amino group. Despite being broadly classified as amino ketones, the substantial structural differences between these compounds result in different biological activities and mechanisms of action. []

Ethyl [5-amino-1,2-dihydro-3-(4-methoxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate (Compound 16)

    Compound Description: This compound is a methoxy derivative of the antimitotic agent, compound 17, and was synthesized to confirm the structure of a hydroxylated metabolite. []

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino}-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

    Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor with potential in cancer treatment, specifically non-small cell lung cancer (NSCLC). []

2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4-(1H)-one (DHQ 4)

    Compound Description: This compound exhibited potent in vitro antimalarial activity against fresh clinical isolates of Plasmodium falciparum with an IC50 of 1.56 µg/mL, comparable to the reference drug chloroquine. []

1-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42)

    Compound Description: ZX-42 is a novel ALK inhibitor that induces apoptosis and protective autophagy in H2228 cells. []

1,2-Bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one

    Compound Description: Crystal analysis revealed that this compound crystallizes in the monoclinic system, specifically the C2/c space group. []

    Relevance: While this compound contains two 4-methoxyphenyl groups, unlike the single one present in 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, the presence of this shared structural feature warrants a comparison. This compound features both 4-methoxyphenyl groups directly connected to the 1 and 2 positions of an ethanone moiety, further substituted with a (3-(trifluoromethyl)phenyl)amino group at the 2-position. This contrasts with 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, which features a [4-(butylthio)phenyl]amino group at the 3-position of the 1-propanone core. This comparison highlights how the number and position of 4-methoxyphenyl groups, along with other substituents, can significantly influence the final 3D structure and properties of a molecule. []

1-(4-[2-(Diethylamino)ethoxy]phenyl)-2-(4-methoxyphenyl)-1-phenylethan-1-ol (MER25)

    Compound Description: This compound, a non-steroidal antiestrogen, adopts an extended conformation with its phenyl rings in an antiperiplanar (trans) conformation in its solid state. []

3-(4-Methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-one

    Compound Description: This compound is a product of an unusual tandem reaction sequence involving an oxa Diels–Alder reaction, a retro Diels–Alder reaction, and a 6π-electrocyclic ring opening. The presence of electron-donating groups on the benzaldehyde reactant was found to retard the reaction, while electron-withdrawing groups favored it, suggesting a normal electron demand pathway. []

    Relevance: Both this compound and 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone possess a 4-methoxyphenyl group, highlighting the utility of this substituent in various synthetic transformations. In this compound, the 4-methoxyphenyl group is attached to a penta-2,4-dien-1-one system, further substituted with phenyl and either a piperidin-1-yl or pyrrolidin-1-yl group. This structure contrasts with 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, emphasizing that incorporating a 4-methoxyphenyl group within different reaction schemes can lead to structurally diverse compounds. []

2-Methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (Series 3a–f)

    Compound Description: This series of 1,3,4-oxadiazole analogs, designed as potential antibacterial agents, were synthesized and evaluated for their in vitro activity against various Gram-positive and Gram-negative bacteria and fungal strains. Compound 3c, 4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one, and compound 3d, 4-methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one, exhibited improved antibacterial activity compared to standard drugs. []

    Relevance: Although structurally distinct from 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, this series of compounds emphasizes the importance of exploring diverse heterocyclic scaffolds in medicinal chemistry, particularly in the search for new antibacterial agents. []

(E)-Substituted phenylacryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (Series 5a–f)

    Compound Description: This series, similar to series 3a–f, explores 1,3,4-oxadiazole analogs as potential antibacterial agents. These compounds were synthesized and tested for their in vitro activity against various Gram-positive and Gram-negative bacteria and fungal strains. Notably, compound 5d, N-(4-{(2E)-3-[2-(dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, and compound 5e, N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, showed promising antibacterial activities. []

    Relevance: Like the previous series, while this series does not share a direct structural resemblance to 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, it underscores the significance of incorporating different heterocyclic frameworks, like the 1,3,4-oxadiazole ring, in developing novel antibacterial agents. []

1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene

    Compound Description: This compound represents an unusual product formed through a novel cyclization reaction under typical Hantzsch reaction conditions. Its structure, not previously reported, was determined using 1D and 2D NMR spectroscopy and mass spectrometry. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-one (Series I-III)

    Compound Description: This series encompasses three compounds with varying aryl substituents at the 3-position: (I) 4-methylphenyl, (II) 4-methoxyphenyl, and (III) 4-(trifluoromethyl)phenyl. All three compounds exhibit polarized molecular-electronic structures and contain an intramolecular N—H⋯O hydrogen bond. []

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide (Compound 3)

    Compound Description: This compound serves as the parent molecule for a series of sulfonamide derivatives designed as potential urease inhibitors. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (Series 5a-m)

    Compound Description: This series of compounds, derived from the parent molecule compound 3, were synthesized and evaluated for their inhibitory activity against jack bean urease and DPPH. Compound 5f exhibited excellent urease inhibitory activity, with an IC50 value of 0.0171±0.0070 µM, surpassing the standard thiourea. Molecular docking studies supported these findings, suggesting that these compounds bind within the active site of the target protein. []

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (Series 10a-j)

    Compound Description: This series of compounds demonstrated significant antibacterial activity against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri. Specifically, compounds with 4-methylphenyl (10b), 4-methoxyphenyl (10c), 4-chlorophenyl (10d), and 4-dichlorophenyl (10f) substituents exhibited remarkable activity, comparable to or exceeding that of standard drugs Streptomycin and Neomycin. []

    Relevance: While this series lacks a direct structural resemblance to 3-{[4-(butylthio)phenyl]amino}-1-(4-methoxyphenyl)-1-propanone, it underscores the importance of exploring various heterocyclic systems, such as the triazole and thiadiazine rings present in these compounds, when designing new antibacterial agents. []

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (Series 9a-j)

    Compound Description: This series of compounds demonstrated significant antibacterial activity against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri. Compounds with 4-methylphenyl (9b), 4-methoxyphenyl (9c), 4-chlorophenyl (9d), and 4-dichlorophenyl (9f) substituents exhibited notable activity comparable to or exceeding that of standard drugs Streptomycin and Neomycin. []

2-[(8-Hydroxyquinolinyl)-5-aminomethyl]-3-(4-methoxyphenyl)-3(H)-quinazolin-4-one (HAMQ)

    Compound Description: This compound acted as a ligand to form metal complexes with Cu(II), Ni(II), Mn(II), Co(II), and Zn(II) ions. The synthesized complexes were characterized using various spectroscopic techniques, and their antifungal activities were evaluated. []

Properties

Product Name

3-(4-Butylsulfanylanilino)-1-(4-methoxyphenyl)propan-1-one

IUPAC Name

3-(4-butylsulfanylanilino)-1-(4-methoxyphenyl)propan-1-one

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H25NO2S/c1-3-4-15-24-19-11-7-17(8-12-19)21-14-13-20(22)16-5-9-18(23-2)10-6-16/h5-12,21H,3-4,13-15H2,1-2H3

InChI Key

JQVQFEYYSPDJQE-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCCSC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.